Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-
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Overview
Description
Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- is a complex organic compound that features a piperazine ring substituted with acridine and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several key steps. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale synthetic routes that are optimized for cost-efficiency and scalability. These methods may include parallel solid-phase synthesis and photocatalytic synthesis . The choice of method depends on the desired application and the specific properties of the compound being synthesized.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acridine moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. The phenol group may also contribute to the compound’s biological activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-methoxyphenyl)-
- Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-chlorophenyl)-
Uniqueness
What sets piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both acridine and phenol groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
824409-94-1 |
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Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2-hydroxyacridin-9-yl)-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H21N3O3/c28-17-5-3-4-16(14-17)26-10-12-27(13-11-26)24(30)23-19-6-1-2-7-21(19)25-22-9-8-18(29)15-20(22)23/h1-9,14-15,28-29H,10-13H2 |
InChI Key |
HOCUZLHOWFUPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C(=O)C3=C4C=C(C=CC4=NC5=CC=CC=C53)O |
Origin of Product |
United States |
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